3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Description
3-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked 4-sulfamoylphenethyl chain at position 3.
Properties
IUPAC Name |
3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-8-15-12(20-16-8)11(17)14-7-6-9-2-4-10(5-3-9)21(13,18)19/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOMSPIMUVPAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Chemistry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Structural Features of the Target Compound :
- Core : 1,2,4-thiadiazole (5-membered ring with two nitrogen and one sulfur atom).
- Substituents : Methyl (position 3) and carboxamide-linked 4-sulfamoylphenethyl (position 5).
- Molecular Weight : ~338.39 g/mol (calculated from C₁₂H₁₄N₄O₃S₂).
Comparisons :
USP Glipizide Related Compound B (6-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide) : Core: Pyrazine (6-membered aromatic ring with two nitrogen atoms). Substituents: Methyl (position 6) and carboxamide-linked 4-sulfamoylphenethyl. Molecular Weight: 320.37 g/mol.
Sulfamoylphenyl Acetamide Derivatives (e.g., Compounds 2–6 from ) :
- Core : Acetamide backbone.
- Substituents : Varied amines (e.g., adamantyl, fluorobenzo-thiazolyl).
- Key Difference : The acetamide core lacks the heterocyclic rigidity of thiadiazole, possibly reducing target selectivity.
Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate () : Core: Thiadiazole and thiazole rings. Substituents: Methylthio, thioacetamido, and ethyl ester groups. Molecular Weight: 452.59 g/mol.
Triazine Derivatives (e.g., Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, ) :
- Core : 1,2,4-Triazine.
- Substituents : Chlorophenyl, trifluoromethyl, and ester groups.
- Key Difference : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce reactivity.
Physicochemical Properties
Pharmacological Activity
- Target Compound : Likely exhibits sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) due to the sulfamoyl group .
- USP Glipizide Related Compound B : Pyrazine cores are associated with antidiabetic activity (e.g., glipizide analogs), suggesting possible hypoglycemic effects .
- Sulfamoylphenyl Acetamides () : Varied substituents may target different enzymes; fluorobenzothiazolyl groups (Compound 6) could enhance antimicrobial activity .
- Compound : Thioester and thiadiazole groups may confer antibacterial or antifungal properties .
Biological Activity
3-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H15N3O4S
- Molecular Weight: 309.34 g/mol
- CAS Number: 24477-36-9
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism was observed in studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- Structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole structure can enhance its cytotoxic effects against cancer cells .
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In Vitro Studies :
- In a study assessing the cytotoxic effects against human breast carcinoma (MCF-7), the compound demonstrated significant growth inhibition with an IC50 value of approximately 0.28 µg/mL .
- Another study reported that derivatives of thiadiazoles exhibited potent antiproliferative activity against various cancer cell lines, including lung and colon carcinoma .
- Case Studies :
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
